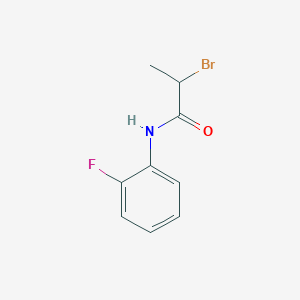

2-bromo-N-(2-fluorophenyl)propanamide

CAS No.: 79144-82-4

Cat. No.: VC7895687

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79144-82-4 |

|---|---|

| Molecular Formula | C9H9BrFNO |

| Molecular Weight | 246.08 g/mol |

| IUPAC Name | 2-bromo-N-(2-fluorophenyl)propanamide |

| Standard InChI | InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | HZFXBIFZXDJEIC-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=CC=CC=C1F)Br |

| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-bromo-N-(2-fluorophenyl)propanamide, reflects its core structure: a propanamide chain (CH₃-CHBr-CONH-) linked to a 2-fluorophenyl ring. The SMILES notation CC(C(=O)NC1=CC=CC=C1F)Br and InChIKey HZFXBIFZXDJEIC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry . The fluorine atom at the phenyl ring’s ortho position and the bromine at the propanamide’s β-carbon create distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Computed Physicochemical Properties

Key properties derived from computational analyses include:

The moderate lipophilicity (XLogP3 = 2.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The polar surface area of 29.1 Ų indicates limited membrane permeability, which may restrict its utility in drug design without structural modifications .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 2-bromo-N-(2-fluorophenyl)propanamide is documented in the provided sources, analogous propanamide derivatives are synthesized via:

-

Nucleophilic Substitution: Reacting 2-fluorophenylamine with 2-bromopropanoyl chloride in the presence of a base .

-

Pd-Catalyzed Coupling: As demonstrated in the synthesis of related TSPO ligands, brominated propanamides can be functionalized via Suzuki-Miyaura couplings to introduce aryl groups .

A plausible pathway involves:

-

Step 1: Acylation of 2-fluoroaniline with propanoic acid derivatives.

-

Step 2: Bromination at the β-position using PBr₃ or HBr/H₂O₂ .

Optimization Challenges

The steric hindrance from the ortho-fluorine group may impede reaction yields, necessitating elevated temperatures or catalytic strategies. Computational modeling (e.g., DFT studies) could optimize reaction conditions by predicting transition-state geometries .

Future Research Directions

Priority Investigations

-

Biological Screening: Evaluate affinity for TSPO, kinase inhibition, and antimicrobial activity.

-

Metabolic Stability: Assess pharmacokinetic properties using in vitro liver microsome assays.

-

Toxicology Profiles: Acute and chronic toxicity studies in model organisms.

Synthetic Innovations

-

Enantioselective Synthesis: Develop chiral catalysts to resolve racemic mixtures, enabling studies on stereospecific bioactivity.

-

Green Chemistry Approaches: Replace toxic brominating agents with enzymatic or electrochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume